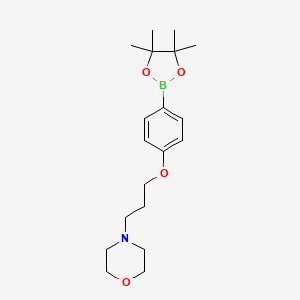

4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)morpholine

CAS No.: 910462-33-8

Cat. No.: VC2345090

Molecular Formula: C19H30BNO4

Molecular Weight: 347.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 910462-33-8 |

|---|---|

| Molecular Formula | C19H30BNO4 |

| Molecular Weight | 347.3 g/mol |

| IUPAC Name | 4-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl]morpholine |

| Standard InChI | InChI=1S/C19H30BNO4/c1-18(2)19(3,4)25-20(24-18)16-6-8-17(9-7-16)23-13-5-10-21-11-14-22-15-12-21/h6-9H,5,10-15H2,1-4H3 |

| Standard InChI Key | CNKVMMVQJAQTCV-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCN3CCOCC3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCN3CCOCC3 |

Introduction

Chemical Identity and Basic Information

4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)morpholine is an organoboron compound with a distinctive molecular structure that combines several functional groups. This compound is characterized by a pinacol-protected boronic acid moiety attached to a phenoxy group, which is linked to a morpholine ring through a propyl chain. It is primarily used in research applications, including as an intermediate in organic synthesis and potential pharmaceutical development. The compound is registered with specific chemical identifiers that allow for its unambiguous identification in chemical databases and literature.

Chemical Identifiers

The compound's precise identification is established through various chemical registry systems and nomenclature conventions as detailed in Table 1.

Table 1: Chemical Identifiers of 4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)morpholine

| Parameter | Information |

|---|---|

| CAS Registry Number | 910462-33-8 |

| Molecular Formula | C₁₉H₃₀BNO₄ |

| Molecular Weight | 347.26 g/mol |

| IUPAC Name | 4-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl]morpholine |

| InChI | InChI=1S/C19H30BNO4/c1-18(2)19(3,4)25-20(24-18)16-6-8-17(9-7-16)23-13-5-10-21-11-14-22-15-12-21/h6-9H,5,10-15H2,1-4H3 |

| InChIKey | CNKVMMVQJAQTCV-UHFFFAOYSA-N |

The compound is registered with the Chemical Abstracts Service (CAS) under the number 910462-33-8, which serves as its unique identifier in chemical literature and databases . The molecular formula C₁₉H₃₀BNO₄ accurately represents its atomic composition, with a calculated molecular weight of 347.26 g/mol .

Synonyms and Alternative Names

This compound is known by several alternative names in the scientific literature and commercial catalogs:

-

4-(3-Morpholinopropoxy)phenylboronic acid, pinacol ester

-

4-(3-Morpholin-4-ylpropoxy)benzeneboronicacid, pinacol ester (98%)

-

Morpholine, 4-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl]-

These synonyms reflect different naming conventions and emphasize various structural aspects of the molecule, particularly the presence of the morpholine group, the propoxy linker, and the pinacol-protected boronic acid moiety.

Physical and Chemical Properties

4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)morpholine possesses specific physical and chemical characteristics that define its behavior in various environments and applications. Understanding these properties is essential for handling, storage, and utilization in research and synthetic contexts.

Physical Properties

The physical properties of this compound, as derived from both experimental data and computational predictions, are summarized in Table 2.

Table 2: Physical Properties of 4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)morpholine

| Property | Value | Determination Method |

|---|---|---|

| Physical State | Solid | Predicted |

| Boiling Point | 474.7 ± 40.0 °C | Predicted |

| Density | 1.09 ± 0.1 g/cm³ | Predicted |

| pKa | 7.13 ± 0.10 | Predicted |

| Recommended Storage Temperature | 2-8 °C | Experimental |

The compound is a solid at room temperature, with a high predicted boiling point of 474.7 ± 40.0 °C, indicating its thermal stability under standard conditions . Its predicted density of 1.09 ± 0.1 g/cm³ is consistent with organic compounds containing boron and oxygen functionalities . The predicted pKa value of 7.13 ± 0.10 suggests moderate acidity, likely associated with the boronic acid moiety when the pinacol protecting group is removed .

Chemical Reactivity

The chemical reactivity of 4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)morpholine is primarily determined by its functional groups:

-

The boronic acid pinacol ester group is susceptible to hydrolysis under acidic or basic conditions, releasing the free boronic acid.

-

The morpholine nitrogen can participate in nucleophilic reactions and serve as a hydrogen bond acceptor.

-

The ether linkage (phenoxy group) is relatively stable under most conditions but may cleave under strong acidic conditions.

-

The tetramethyl-1,3,2-dioxaborolan-2-yl group is commonly utilized in Suzuki-Miyaura cross-coupling reactions with aryl halides.

These reactive characteristics make the compound valuable in organic synthesis, particularly in metal-catalyzed coupling reactions where the boronic acid functionality plays a crucial role.

Structural Analysis

The molecular structure of 4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)morpholine features several key functional groups arranged in a specific configuration that determines its chemical behavior and potential applications.

Key Structural Features

The compound contains four primary structural components:

-

A tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronate ester)

-

A para-substituted phenyl ring

-

A propoxy linker chain

-

A morpholine heterocyclic ring

These components are connected in a linear arrangement, with the boronate ester attached to the phenyl ring, which is connected to the propyl chain via an oxygen atom, and the morpholine ring attached at the terminal end of the propyl chain .

Structural Significance

The structure combines the synthetic utility of boronic acid derivatives with the pharmacophoric properties of morpholine and phenoxy groups. The pinacol protecting group on the boronic acid provides stability during storage and handling while allowing for controlled deprotection when needed for reactions. The three-carbon propyl chain provides optimal spacing between the phenoxy and morpholine groups, potentially influencing the compound's biological activity and reactivity patterns.

The para-substitution pattern on the phenyl ring creates a linear molecular geometry that may influence crystal packing and solubility characteristics. This structural arrangement also makes the compound suitable for use in cross-coupling reactions, where the boronic acid group can participate in carbon-carbon bond formation.

| Hazard Category | Classification | Signal Word |

|---|---|---|

| Skin Irritation | Category 2 (H315) | Warning |

| Eye Irritation | Category 2 (H319) | Warning |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (H335) | Warning |

The compound is classified as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335), warranting appropriate precautions during handling .

Precautionary Measures

When working with this compound, the following precautionary measures are recommended:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P264: Wash hands thoroughly after handling

-

P271: Use only outdoors or in a well-ventilated area

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

-

P332+P313: If skin irritation occurs: Get medical advice/attention

-

P337+P313: If eye irritation persists: Get medical advice/attention

-

P362: Take off contaminated clothing and wash before reuse

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed

-

P405: Store locked up

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations

These precautionary statements emphasize the importance of personal protective equipment, proper ventilation, hygiene practices, and appropriate response measures in case of exposure.

| Supplier | Quantity | Purity | Price (Approximate) | Reference |

|---|---|---|---|---|

| Cymit Quimica | 1g | 95% | 597.00 € | |

| Cymit Quimica | 250mg | 95% | 297.00 € | |

| Various Suppliers | Various | 95-98% | Variable |

The pricing varies significantly based on quantity, purity, and supplier, with smaller research quantities typically available at premium prices reflecting the specialized nature of the compound .

Synthetic Approaches and Applications

Understanding the synthesis methods and potential applications of 4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)morpholine provides insight into its value in chemical research and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume